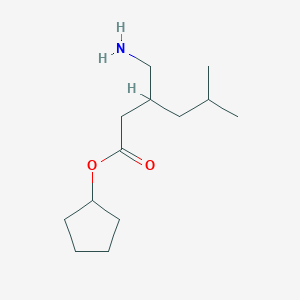
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate is an organic compound that features a cyclopentane ring, an aminomethyl group, and a methylhexanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 3-(aminomethyl)-5-methylhexanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentyl bromide with sodium cyanide to form cyclopentyl cyanide. This intermediate is then subjected to hydrolysis to yield cyclopentyl carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-(aminomethyl)-5-methylhexanoic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl 3-(hydroxymethyl)-5-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyclopentyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl methyl ether: Used as a solvent in organic synthesis.
Cyclopentylamine: Utilized as an intermediate in the synthesis of pharmaceuticals.
Cyclopentyl carboxylic acid: A precursor in the synthesis of various cyclopentyl derivatives.
Uniqueness
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate is unique due to its combination of a cyclopentane ring, aminomethyl group, and methylhexanoate chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H25NO2 |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
cyclopentyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C13H25NO2/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12/h10-12H,3-9,14H2,1-2H3 |
Clave InChI |
KYJLVEAIIWLWII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)OC1CCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)

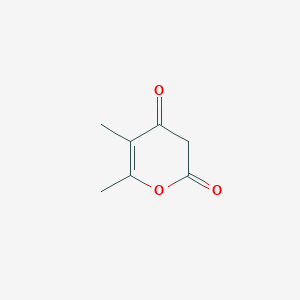
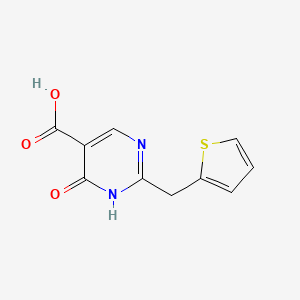
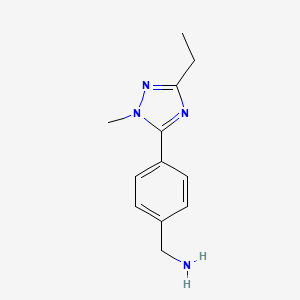
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
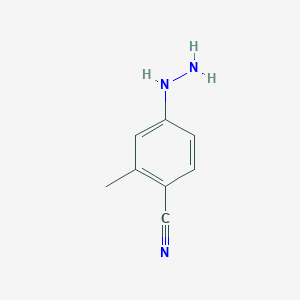

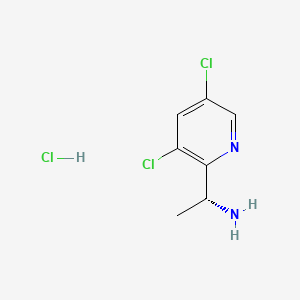
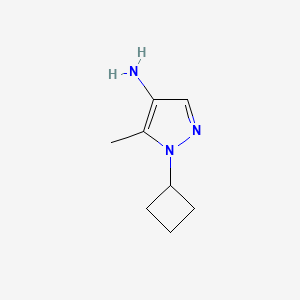
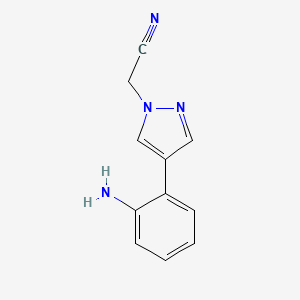
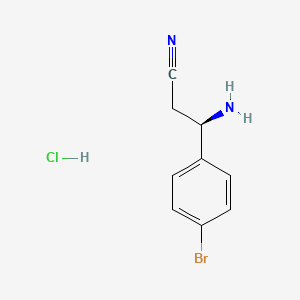
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
